PI3Kα Inhibitory Potency: 8-Fold Superiority Over Cyclo(L-Leu-L-Leu) in a Head-to-Head Assay
When all nine metabolites isolated from Colletotrichum gloeosporioides were tested in the same phosphoinositide 3-kinase α (PI3Kα) enzymatic assay, brevianamide F (compound 9) exhibited an IC₅₀ of 4.8 µM, whereas cyclo(L-leucyl-L-leucyl) (compound 8), the only other diketopiperazine in the set, showed an IC₅₀ of 38.1 µM [1]. The remaining seven non-DKP metabolites showed negligible activity (IC₅₀ > 20 µg /mL). This 7.9-fold potency difference, measured under identical experimental conditions, demonstrates that the tryptophan–proline DKP scaffold is a privileged pharmacophore for PI3Kα engagement relative to alternative DKP amino acid pairings.
| Evidence Dimension | PI3Kα enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.8 µM (brevianamide F, compound 9) |
| Comparator Or Baseline | IC₅₀ = 38.1 µM (cyclo(L-leucyl-L-leucyl), compound 8) |
| Quantified Difference | 7.9-fold greater potency (1.9 pIC₅₀ unit difference) |
| Conditions | Recombinant PI3Kα enzymatic assay; all nine co-isolated compounds tested identically; compounds with IC₅₀ > 20 µg/mL classified as inactive |
Why This Matters
A purchasing decision based on 'any diketopiperazine' would yield a compound 8-fold weaker against PI3Kα; sourcing brevianamide F specifically is required to achieve low-micromolar PI3Kα inhibition.
- [1] Chen, S., et al. (2019) Secondary Metabolites and PI3K Inhibitory Activity of Colletotrichum gloeosporioides, a Fungal Endophyte of Uncaria rhynchophylla. Current Microbiology, 76, 904–909. View Source
